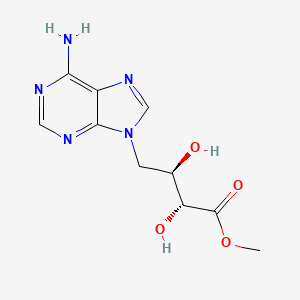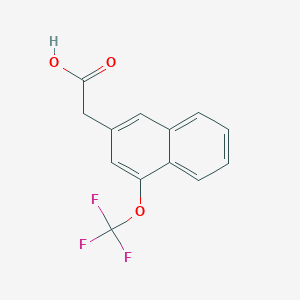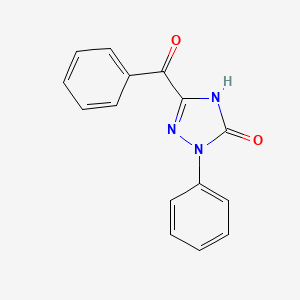
2-Bromo-6-(bromomethyl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(bromomethyl)-4-methylpyridine: is an organic compound with the molecular formula C7H7Br2N . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms, one attached to the 2-position and the other to the methyl group at the 6-position of the pyridine ring. The compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(bromomethyl)-4-methylpyridine typically involves the bromination of 4-methylpyridine. One common method includes the following steps:
Bromination of 4-Methylpyridine: 4-Methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromine atom at the 2-position.
Bromomethylation: The resulting 2-bromo-4-methylpyridine is then subjected to bromomethylation using formaldehyde and hydrobromic acid (HBr) to introduce the bromomethyl group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(bromomethyl)-4-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated pyridines.
Applications De Recherche Scientifique
2-Bromo-6-(bromomethyl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(bromomethyl)-4-methylpyridine depends on the specific application. In general, the compound can act as an electrophile due to the presence of bromine atoms, making it reactive towards nucleophiles. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-(chloromethyl)-4-methylpyridine: Similar structure but with a chlorine atom instead of a bromine atom at the 6-position.
2,6-Dibromomethylpyridine: Contains two bromomethyl groups at the 2- and 6-positions.
2-Bromo-4-methylpyridine: Lacks the bromomethyl group at the 6-position.
Uniqueness
2-Bromo-6-(bromomethyl)-4-methylpyridine is unique due to the presence of both a bromine atom and a bromomethyl group, which provides distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C7H7Br2N |
|---|---|
Poids moléculaire |
264.94 g/mol |
Nom IUPAC |
2-bromo-6-(bromomethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3 |
Clé InChI |
LJYUXWMGJLUUMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate](/img/structure/B11851878.png)



![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11851907.png)





![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11851942.png)

![9-[(1S)-3-(Trifluoromethyl)cyclopent-2-en-1-yl]-9H-purin-6-amine](/img/structure/B11851960.png)
